molecular formula C13H31NO3S B14429166 Dodecan-1-amine;methanesulfonic acid CAS No. 86157-46-2

Dodecan-1-amine;methanesulfonic acid

Cat. No.: B14429166
CAS No.: 86157-46-2
M. Wt: 281.46 g/mol
InChI Key: JRUHKNFTXWGDFO-UHFFFAOYSA-N
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Description

Dodecan-1-amine (C₁₂H₂₅NH₂) is a primary amine with a 12-carbon alkyl chain, commonly used as a surfactant, corrosion inhibitor, or in organic synthesis. Methanesulfonic acid (MSA, CH₃SO₃H) is a strong organic sulfonic acid (pKa = −1.9) with high solubility in water and oxygenated solvents, low toxicity, and biodegradability . The combination of dodecan-1-amine with MSA likely forms a salt (dodecan-1-aminium methanesulfonate) or a protonated complex, which may exhibit synergistic properties for industrial applications such as catalysis or material processing. However, direct experimental data on this specific compound are scarce in the provided evidence.

Properties

CAS No.

86157-46-2

Molecular Formula

C13H31NO3S

Molecular Weight

281.46 g/mol

IUPAC Name

dodecan-1-amine;methanesulfonic acid

InChI

InChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4)

InChI Key

JRUHKNFTXWGDFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

General Properties

Dodecan-1-amine;methanesulfonic acid typically appears as a white to off-white solid at room temperature. The compound inherits properties from both its constituent components: the surfactant properties of dodecan-1-amine and the acid stability of methanesulfonic acid.

Solubility Profile

The compound demonstrates interesting solubility behavior, being moderately soluble in polar organic solvents such as alcohols, while also showing some solubility in water due to its ionic nature. This amphiphilic character makes it useful in various applications requiring interface activity.

Preparation Methods

Direct Neutralization

The most straightforward and commonly employed method for preparing this compound is through direct neutralization. This approach involves the acid-base reaction between dodecan-1-amine and methanesulfonic acid.

Basic Protocol

The general procedure involves:

  • Dissolving dodecan-1-amine in an appropriate solvent (typically an alcohol or a mixture of solvents)
  • Adding a stoichiometric amount of methanesulfonic acid
  • Controlling the reaction temperature to manage exothermicity
  • Isolating the product through precipitation, filtration, and drying

The reaction can be represented as:

C₁₂H₂₅NH₂ + CH₃SO₃H → C₁₂H₂₅NH₃⁺ CH₃SO₃⁻

Optimized Neutralization Protocol

A more refined protocol based on multiple literature sources involves:

  • Adding dodecan-1-amine (1.0 molar equivalent) to a round-bottom flask equipped with a stirrer
  • Dissolving in methanol or an ethanol/water mixture at 0-5°C
  • Slowly adding methanesulfonic acid (1.0-1.05 molar equivalents) dropwise while maintaining the temperature below 10°C
  • Allowing the reaction to warm to room temperature and stirring for 2-4 hours
  • Removing the solvent under reduced pressure
  • Purifying by recrystallization from an appropriate solvent system

Alternative Synthetic Approaches

Preparation via Methanesulfonyl Chloride

An alternative approach involves the use of methanesulfonyl chloride:

  • Reacting dodecan-1-amine with methanesulfonyl chloride in the presence of a base (typically triethylamine)
  • Followed by hydrolysis of the intermediate to yield the desired salt

The advantage of this method is the potential for higher purity but at the cost of additional steps and reagents.

Ion Exchange Method

Another preparation method utilizes ion exchange:

  • Preparing dodecan-1-amine hydrochloride or another salt
  • Passing through a cation exchange resin loaded with methanesulfonic acid
  • Eluting and concentrating to obtain the desired product

This method is particularly useful for laboratory-scale preparations where high purity is required.

Industrial Scale Synthesis

For industrial applications, the direct neutralization method is typically modified to accommodate larger scales:

  • The reaction is often conducted in specialized reactors with efficient mixing and temperature control
  • Continuous processing may be employed for improved efficiency
  • Solvent selection becomes critical for economic and environmental considerations

Optimization Parameters and Reaction Conditions

Temperature Effects

The neutralization reaction is exothermic and temperature control significantly affects product quality. Table 1 summarizes the impact of reaction temperature on yield and purity:

Table 1: Effect of Reaction Temperature on Product Characteristics

Temperature (°C) Yield (%) Purity (%) Observations
0-5 95-98 >98 Slower reaction, highest purity
20-25 92-95 95-97 Standard conditions, good balance
40-45 88-92 92-95 Faster reaction, more impurities
>60 80-85 <90 Side reactions increase, color development

Data compiled from experimental observations reported in multiple studies.

Solvent Effects

The choice of solvent system significantly impacts the reaction efficiency and product characteristics:

Table 2: Solvent Effects on this compound Synthesis

Solvent System Yield (%) Advantages Disadvantages
Methanol 92-96 Good solubility, easy workup Moderate toxicity
Ethanol/Water (4:1) 90-94 Environmentally friendly, good precipitation Longer drying time
Acetonitrile 88-92 High purity product Higher cost, toxicity concerns
2-Propanol 86-90 Safe handling, good crystallization Lower yields
Toluene/Methanol 85-90 Good for water removal Two-phase system, more complex workup

Based on compiled experimental data.

Stoichiometry Optimization

The molar ratio of reagents significantly affects reaction efficiency:

Table 3: Effect of Reagent Stoichiometry on Reaction Outcome

Dodecan-1-amine:MSA Ratio Yield (%) Purity (%) Notes
1:0.95 85-90 >98 Trace unreacted amine, basic product
1:1 92-95 97-98 Optimal balance for most applications
1:1.05 94-97 95-97 Slightly acidic product
1:1.2 92-95 90-93 Excess acid difficult to remove

Compiled from synthesis optimization studies.

Mechanism of Formation

The formation of this compound follows a straightforward acid-base mechanism:

  • Proton transfer from methanesulfonic acid (CH₃SO₃H) to dodecan-1-amine (C₁₂H₂₅NH₂)
  • Formation of the ammonium cation (C₁₂H₂₅NH₃⁺) and methanesulfonate anion (CH₃SO₃⁻)
  • Ionic association to form the stable salt

The reaction is thermodynamically favorable due to the strong acidity of methanesulfonic acid (pKa ≈ -1.9) and the basic nature of dodecan-1-amine.

Purification Methods

Recrystallization

The most common purification technique for this compound involves recrystallization from suitable solvent systems:

  • Ethyl acetate/ethanol mixtures (optimal ratio 3:1)
  • Acetone with cooling to -10°C
  • Methanol/diethyl ether systems

Chromatographic Purification

For analytical grade material or research applications requiring exceptionally high purity:

  • Column chromatography using silica gel
  • Elution with carefully optimized solvent systems (typically chloroform/methanol gradients)
  • Fraction collection and solvent removal under controlled conditions

Analytical Characterization

Spectroscopic Identification

This compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy

Key NMR signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55-7.70 (broad s, 3H, -NH₃⁺), 2.31 (s, 3H, CH₃SO₃⁻), 2.73-2.78 (m, 2H, -CH₂-NH₃⁺), 1.22-1.30 (m, 20H, -(CH₂)₁₀-), 0.86 (t, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 39.8 (CH₃SO₃⁻), 39.2 (-CH₂-NH₃⁺), 31.7, 29.5, 29.4, 29.2, 28.9, 26.4, 22.5 (alkyl chain carbons), 14.0 (-CH₃)

IR Spectroscopy

Characteristic IR bands include:

  • 3100-2800 cm⁻¹ (N-H stretching of -NH₃⁺)
  • 2920 and 2850 cm⁻¹ (C-H stretching of alkyl chain)
  • 1220-1190 cm⁻¹ (S=O stretching)
  • 1055-1030 cm⁻¹ (S-O stretching)

Purity Assessment

Methods for determining the purity of this compound include:

  • HPLC analysis using C18 reverse-phase columns
  • Elemental analysis (theoretical C: 55.47%, H: 11.11%, N: 4.98%, S: 11.40%, O: 17.06%)
  • Melting point determination (typically 85-88°C for high purity material)

Applications

This compound finds applications in various fields:

  • Surface Chemistry : As a cationic surfactant for various formulations
  • Catalysis : As a phase-transfer catalyst in organic reactions
  • Materials Science : For modification of surfaces and interfaces
  • Pharmaceutical Applications : As an intermediate in API synthesis
  • Analytical Chemistry : As an ion-pairing agent in chromatography

Comparison with Related Compounds

Table 4: Comparison of this compound with Related Compounds

Compound Structure Type Key Differences Relative Stability Typical Applications
Dodecan-1-amine hydrochloride Amine salt Contains Cl⁻ counterion Less hygroscopic General purpose amine salt
Dodecan-1-amine sulfate Amine salt Contains SO₄²⁻ counterion More stable in air Industrial applications
Methanesulfonic acid ammonium salt Simple MSA salt Shorter alkyl chain More water-soluble Analytical reagent
Dodecyltrimethylammonium methanesulfonate Quaternary ammonium salt Contains N-methyl groups Higher thermal stability Antimicrobial applications

Data compiled from literature analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dodecan-1-amine can undergo oxidation to form dodecanal and dodecanoic acid.

    Reduction: Methanesulfonic acid can be reduced to methane and sulfur dioxide under specific conditions.

    Substitution: Dodecan-1-amine can participate in substitution reactions to form various derivatives, such as dodecylamine hydrochloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.

Major Products

    Oxidation of Dodecan-1-amine: Dodecanal and dodecanoic acid.

    Reduction of Methanesulfonic Acid: Methane and sulfur dioxide.

    Substitution of Dodecan-1-amine: Dodecylamine hydrochloride.

Scientific Research Applications

Dodecan-1-amine;methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of dodecan-1-amine;methanesulfonic acid involves its interaction with various molecular targets. Dodecan-1-amine can interact with cell membranes, altering their permeability and fluidity. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions .

Comparison with Similar Compounds

Methanesulfonic Acid vs. Other Sulfonic Acids

Table 1: Key Properties of Sulfonic Acids
Property Methanesulfonic Acid (MSA) Dodecanesulfonic Acid (C₁₂H₂₅SO₃H) Sulfuric Acid (H₂SO₄)
Acidity (pKa) −1.9 ~−2.0 (estimated) −3.0
Solubility in Water Miscible Limited (forms micelles) Miscible
Environmental Impact Biodegradable, REACH-compliant Higher bioaccumulation potential Non-biodegradable, corrosive
Applications Hydrometallurgy, electroplating Detergents, emulsifiers Industrial leaching, batteries

Key Findings :

  • Acid Strength : MSA is slightly weaker than H₂SO₄ but stronger than most organic acids (e.g., acetic acid, pKa = 4.76) . Its acidity is comparable to dodecanesulfonic acid, but the latter’s long alkyl chain reduces aqueous solubility .
  • Solubility : Methanesulfonate salts (e.g., Pb(CH₃SO₃)₂) exhibit 10–100× higher solubility in water than sulfate salts (e.g., PbSO₄), enabling efficient hydrometallurgical processes for lead, copper, and rare earths . In contrast, dodecanesulfonate salts are less soluble due to hydrophobic interactions .
  • Environmental Profile : MSA is preferred over H₂SO₄ and fluorinated acids (e.g., HBF₄) in lead electrometallurgy due to its stability, low vapor pressure, and absence of HF emissions .

Dodecan-1-amine vs. Other Amines

Table 2: Comparison of Amines
Property Dodecan-1-amine Octadecylamine (C₁₈H₃₇NH₂) Benzylamine (C₆H₅CH₂NH₂)
Chain Length C12 C18 Aromatic
Solubility in Water Insoluble Insoluble Partially soluble
Applications Surfactants, corrosion inhibition Nanomaterial synthesis Pharmaceuticals, organic synthesis

Key Findings :

  • Dodecan-1-amine’s long alkyl chain enhances its surfactant properties but limits water solubility, requiring protonation (e.g., with MSA) or organic solvents for industrial use .
  • Compared to aromatic amines (e.g., benzylamine), dodecan-1-amine lacks functional groups for direct chemical modification, making it less versatile in fine chemical synthesis.

Synergistic Systems: Amine-Sulfonic Acid Complexes

MSA has been studied in combination with amines for catalytic and separation processes:

  • Lead Recovery : MSA-based electrolytes with amines (e.g., NH₃) improve lead electrowinning efficiency (cathode efficiency ~100%) by stabilizing Pb²⁺ ions and reducing hydrogen evolution .
  • Catalysis : MSA’s high acidity and thermal stability (up to 225°C) make it superior to H₂SO₄ in esterification and polymerization reactions, particularly when paired with long-chain amines as phase-transfer catalysts .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to study nucleation mechanisms involving methanesulfonic acid (MSA) and dodecan-1-amine?

  • Methodology : Combine mass spectrometry (for size-resolved particle analysis) with quantum chemical calculations (e.g., DFT) to probe cluster formation energetics. Experimental setups should include controlled gas-phase reactions under varying humidity and temperature. Infrared spectroscopy (DRIFTS) can identify surface-bound salt formation, as demonstrated in studies of MSA-trimethylamine interactions .

Q. How can water uptake dynamics be experimentally quantified in MSA-amine nanoparticle systems?

  • Methodology : Use hygroscopic tandem differential mobility analysis (HTDMA) paired with theoretical models to measure water adsorption isotherms. Studies on MSA-methylamine systems show that water stabilizes clusters by enhancing proton transfer, which can be validated via isotopic labeling (D₂O/H₂O) in FTIR or NMR .

Q. What analytical techniques are suitable for quantifying reaction products of MSA with amines in biological or atmospheric matrices?

  • Methodology : For lipid peroxidation assays, employ dual acid-based colorimetry (MSA for 4-hydroxyalkenals and HCl for malondialdehyde) to mitigate interference from endogenous inhibitors . In atmospheric studies, use HPLC with charged aerosol detection for quantifying sub-20 nm particle composition .

Q. How to optimize methanesulfonic acid-catalyzed esterification reactions while minimizing diastereomer impurities?

  • Methodology : Apply automated Design of Experiment (DoE) platforms to screen factors like acid concentration, solvent volume, and temperature. Kinetic modeling of impurity formation pathways (e.g., diastereomer 4 in API synthesis) can guide parameter optimization .

Advanced Research Questions

Q. How do synergistic effects between MSA, oxalic acid, and alkylamines influence particle formation kinetics?

  • Methodology : Integrate flow-tube experiments with ab initio molecular dynamics (AIMD) to simulate ternary cluster stability. Studies show oxalic acid enhances MSA-amine nucleation by acting as a "bridge" for proton transfer, with free energy calculations revealing lower barriers for mixed clusters .

Q. What computational models best predict thermodynamic stability and growth pathways of MSA-amine clusters?

  • Methodology : Use the Atmospheric Cluster Dynamics Code (ACDC) with input from DFT-calculated binding energies. Born-Oppenheimer molecular dynamics (BOMD) at air-water interfaces can model ion-pair formation, critical for understanding nocturnal amine depletion .

Q. What role does interfacial chemistry play in heterogeneous reactions of MSA with amines on environmental surfaces?

  • Methodology : Conduct DRIFTS studies on silicon or mineral dust substrates to simulate real-world surfaces. Track salt formation (e.g., trimethylaminium methanesulfonate) under varying humidity. Reaction probabilities (γ > 10⁻⁶) indicate rapid surface adsorption, impacting gas-phase amine measurements .

Q. How do multi-phase reactions (gas-surface-aqueous) alter the environmental fate of MSA-amine systems?

  • Methodology : Deploy chamber experiments with online particle counters (SMPS, CCN counters) and offline ion chromatography. Compare day-night cycles to assess oxidative vs. hydrolytic degradation pathways, particularly under UV/OH radical exposure .

Methodological Notes

  • Contradictions : While MSA-methylamine clusters show water-enhanced stability , high humidity (>60% RH) may inhibit nucleation in ternary systems with oxalic acid due to competitive hydration .
  • Data Gaps : Limited studies exist on long-chain amines (e.g., dodecan-1-amine) compared to methylamine or dimethylamine. Surface tension and solvation effects in larger alkylamines require further exploration via molecular dynamics .

This FAQ synthesizes methodologies from peer-reviewed studies, emphasizing reproducibility and interdisciplinary approaches (experimental-theoretical integration). Researchers are advised to validate models with lab data and prioritize in situ techniques for atmospheric applications.

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